Tricyclamol, (R)-

Description

(R)-Tricyclamol is the dextrorotatory enantiomer of tricyclamol, a quaternary ammonium antimuscarinic agent. It is a crystalline, odorless compound with high water solubility, historically used for its spasmolytic effects on gastrointestinal motility . The drug inhibits acetylcholine (ACh)-induced spasms in smooth muscle by antagonizing muscarinic receptors, particularly in the gut . Its (R)-enantiomer exhibits distinct stereochemical properties, influencing receptor binding affinity and functional selectivity compared to the (S)-enantiomer and other antimuscarinics .

Properties

CAS No. |

769057-10-5 |

|---|---|

Molecular Formula |

C20H32NO+ |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

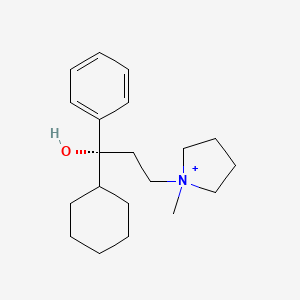

(1R)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1/t20-/m0/s1 |

InChI Key |

FRBBPWXCRBHYJQ-FQEVSTJZSA-N |

Isomeric SMILES |

C[N+]1(CCCC1)CC[C@@](C2CCCCC2)(C3=CC=CC=C3)O |

Canonical SMILES |

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tricyclamol, ®- involves the formation of a pyrrolidinium ring with a specific stereochemistry. The synthetic route typically includes the following steps:

Formation of the pyrrolidinium ring: This involves the reaction of a suitable amine with a cyclohexyl and phenyl-substituted propyl group.

Introduction of the quaternary ammonium group: This step involves the methylation of the nitrogen atom in the pyrrolidinium ring to form the quaternary ammonium compound.

Industrial production methods for Tricyclamol, ®- are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Acid-Catalyzed Dehydration

The tertiary alcohol group in tricyclamol may undergo dehydration under acidic conditions (e.g., H₂SO₄, HCl) via an E1 mechanism . Protonation of the hydroxyl group generates an oxonium ion, followed by carbocation formation. Due to steric hindrance from the cyclohexyl and phenyl groups, carbocation rearrangement is unlikely. The final step involves deprotonation to form an alkene.

Example Reaction:

Key Factors:

-

Stereochemical Outcome: Retention of configuration at the chiral center adjacent to the hydroxyl group is unlikely due to planar carbocation intermediate.

Reactions with Hydrogen Halides (HX)

Tricyclamol’s tertiary alcohol may react with hydrogen halides (HCl, HBr) via an SN1 mechanism to form alkyl halides . Protonation of the hydroxyl group generates a good leaving group (H₂O), followed by carbocation formation. Nucleophilic attack by halide ions (Cl⁻, Br⁻) yields the alkyl halide.

Example Reaction:

Key Factors:

-

Rate Dependency: Polar protic solvents (e.g., water) stabilize carbocation intermediates .

-

Limitations: Steric hindrance may reduce reaction efficiency.

Hofmann Elimination

The pyrrolidinium group in tricyclamol can undergo Hofmann elimination under strong basic conditions (e.g., NaOH) via an E2 mechanism . Abstraction of a β-hydrogen by hydroxide initiates simultaneous elimination of the quaternary ammonium group, forming an alkene and pyrrolidine.

Example Reaction:

Key Factors:

-

Regioselectivity: Follows Zaitsev’s rule, favoring more substituted alkenes.

-

Stereochemistry: Anti-periplanar geometry required for E2 elimination .

Oxidation Reactions

Tertiary alcohols like tricyclamol are generally resistant to oxidation due to the absence of α-hydrogens. Strong oxidizing agents (e.g., CrO₃, KMnO₄) would not yield ketones or carboxylic acids under standard conditions .

Mechanistic Insights from Structural Analogues

-

Carbocation Stability: The tertiary carbocation formed during SN1/E1 reactions is stabilized by adjacent cyclohexyl and phenyl groups via hyperconjugation .

-

Steric Effects: Bulkiness of the cyclohexyl group directs elimination over substitution in crowded environments .

Limitations and Unreported Reactions

No direct experimental data on tricyclamol’s reactions were found in the provided sources. The above analysis is extrapolated from its structural features and general alcohol/ammonium reactivity patterns. Experimental validation (e.g., kinetic studies, DoE optimization ) is recommended for confirmation.

Scientific Research Applications

Tricyclamol, ®- has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.

Biology: The compound is used to study the effects of spasmolytic agents on smooth muscle tissues.

Medicine: Tricyclamol, ®- has been investigated for its potential use in treating conditions involving smooth muscle spasms, such as peptic ulcers and gastrointestinal disorders.

Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds

Mechanism of Action

The mechanism of action of Tricyclamol, ®- involves its interaction with acetylcholine receptors. By inhibiting the spasmogenic effects of acetylcholine and other similar compounds, Tricyclamol, ®- reduces the motility of smooth muscles. This action is particularly useful in controlling pain associated with peptic ulceration and other gastrointestinal disorders .

Comparison with Similar Compounds

Stereochemical Selectivity: (R)- vs. (S)-Tricyclamol

(R)-Tricyclamol demonstrates lower potency in peripheral muscarinic receptor antagonism compared to its (S)-counterpart. For example:

- Rabbit Intestinal Smooth Muscle : The (R)-enantiomer is 0.006 times as potent as atropine sulfate in relaxing ACh-induced spasms, while the (S)-enantiomer is 2-fold more potent than atropine .

- Guinea Pig Ileum : (R)-Tricyclamol is twice as effective as the (S)-form in inhibiting peristaltic reflexes, suggesting differential subtype receptor engagement .

Table 1 : Stereospecific Activity of Tricyclamol Enantiomers

| Assay System | (R)-Tricyclamol Potency (Relative to Atropine) | (S)-Tricyclamol Potency (Relative to Atropine) |

|---|---|---|

| Rabbit Intestinal Relaxation | 0.006× | 2× |

| Guinea Pig Peristaltic Inhibition | 2× (vs. (S)-enantiomer) | 1× |

Central effects, however, show low stereospecificity. Intracerebroventricular administration of both enantiomers induces similar stereotyped behaviors, indicating non-selective central muscarinic receptor modulation .

Comparison with Procyclidine

Procyclidine, a structurally related antimuscarinic, shares functional overlap but differs in receptor subtype selectivity:

- Peripheral Selectivity : (R)-Tricyclamol has higher affinity for ileal (M3) over atrial (M2) receptors, whereas procyclidine’s enantiomers show less subtype discrimination .

- Central Activity : Both (R)-Tricyclamol and procyclidine enantiomers exhibit low stereospecificity in central muscarinic effects, suggesting similar blood-brain barrier penetration challenges .

Table 2 : Receptor Subtype Affinity (Ki, nM)

| Compound | M2 (Atrial) | M3 (Ileal) |

|---|---|---|

| (R)-Tricyclamol | 420 | 85 |

| (S)-Tricyclamol | 38 | 12 |

| (R)-Procyclidine | 310 | 290 |

Comparison with Benzhexol and Trihexyphenidyl

- Benzhexol : Both (R)-Tricyclamol and benzhexol are potent ileal M3 antagonists, but benzhexol’s (R)-enantiomer shows 10-fold higher central activity .

- Trihexyphenidyl : Unlike (R)-Tricyclamol, trihexyphenidyl’s (R)-enantiomer has stronger central anticholinergic effects, making it preferred in Parkinson’s disease .

Table 3 : Functional Selectivity in Antimuscarinics

| Compound | Peripheral M3 Selectivity | Central Penetration | Clinical Use |

|---|---|---|---|

| (R)-Tricyclamol | High | Low | Gastrointestinal spasmolysis |

| (R)-Trihexyphenidyl | Moderate | High | Parkinson’s disease |

Comparison with Atropine and Scopolamine

- Atropine : (R)-Tricyclamol is less potent systemically but more selective for gastrointestinal M3 receptors, reducing adverse cardiac (M2) effects .

- Scopolamine : Both drugs reduce gastric motility, but (R)-Tricyclamol’s chloride form shows longer-lasting suppression of duodenal tone in radiological studies .

Research Findings and Clinical Implications

- Gastric Motility : (R)-Tricyclamol (75–200 mg) suppresses gastric contractions and acidity, outperforming aluminum hydroxide in prolonged acid reduction .

- Neurohumoral Inhibition : In dogs, (R)-Tricyclamol inhibits meal-stimulated gastric secretion by blocking vagal pathways, with minimal effect on histamine-driven secretion .

- Therapeutic Niche : Its peripheral selectivity and low central activity make it suitable for peptic ulcer management without inducing cognitive side effects .

Q & A

Q. What are the validated synthetic routes for (R)-Tricyclamol, and how can researchers optimize yield and enantiomeric purity?

(R)-Tricyclamol is synthesized via Friedel-Crafts acylation, ethoxidation, and Grignard reactions using cyclohexanecarboxylic acid, benzene, pyrrolidine, and ethylene oxide . To optimize yield, researchers should monitor reaction conditions (temperature, solvent polarity) and employ chiral resolution techniques (e.g., chromatography with chiral stationary phases) to ensure enantiomeric purity. Kinetic studies of intermediate formation can further refine stoichiometric ratios .

Q. What experimental models are appropriate for studying (R)-Tricyclamol’s anticholinergic and NMDA receptor antagonism?

In vitro models include radioligand binding assays using muscarinic (M1/M3) and NMDA receptor subtypes to quantify IC50 values . For in vivo studies, Soman-induced seizure models in rodents are validated for evaluating anticonvulsant efficacy. Ensure dose-response curves are constructed with at least five concentrations, and control for off-target effects using receptor knockout models .

Q. How should researchers design dose-escalation studies for (R)-Tricyclamol to minimize toxicity in preclinical trials?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define endpoints . Start with sub-therapeutic doses (e.g., 0.1–1 mg/kg in rodents) and monitor biomarkers like acetylcholinesterase activity and glutamate levels. Include a negative control (vehicle) and positive control (e.g., memantine for NMDA antagonism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in (R)-Tricyclamol’s receptor selectivity profiles across studies?

Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or receptor isoform specificity. Perform comparative studies using standardized protocols (e.g., uniform radioligands like [³H]-QNB for muscarinic receptors). Triangulate data via functional assays (e.g., calcium flux for NMDA) and computational docking simulations to validate binding affinities .

Q. What methodological strategies address the pharmacokinetic challenges of (R)-Tricyclamol, such as poor blood-brain barrier (BBB) penetration?

Use LC-MS/MS to quantify brain-to-plasma ratios in rodent models after intravenous/oral administration. To enhance BBB permeability, consider prodrug formulations (e.g., ester derivatives) or nano-carriers. Compare AUC(0–24h) and Cmax values across formulations, adjusting logP and polar surface area metrics .

Q. How can structural modifications of (R)-Tricyclamol improve receptor subtype specificity while retaining efficacy?

Employ SAR (structure-activity relationship) studies by modifying the cyclohexane ring (e.g., halogenation) or pyrrolidine moiety (e.g., N-alkylation). Test derivatives in high-throughput screens against M1/M3 and GluN2B-containing NMDA receptors. Prioritize compounds with >10-fold selectivity ratios and validate in silico using molecular dynamics simulations .

Q. What statistical approaches are critical for analyzing contradictory data on (R)-Tricyclamol’s prokinetic vs. antispasmodic effects in gastrointestinal models?

Apply mixed-effects models to account for inter-individual variability in motility assays (e.g., barium meal transit times ). Use post hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For time-series data (e.g., gastric pH measurements), employ repeated-measures ANOVA with Greenhouse-Geisser correction .

Ethical and Reproducibility Considerations

Q. How should researchers ensure ethical compliance when sharing (R)-Tricyclamol trial data?

Anonymize datasets by removing participant identifiers and encoding demographic variables. Follow TCPS2 guidelines: provide results to participants via plain-language summaries and deposit raw data in repositories like Zenodo with CC-BY licenses .

Q. What validation protocols are essential for replicating (R)-Tricyclamol studies across laboratories?

Publish detailed methods, including buffer compositions (e.g., exact mM concentrations of Tris-HCl) and instrument calibration protocols. Use reference standards (e.g., USP-grade (R)-Tricyclamol) and include inter-lab reproducibility metrics in supplementary materials .

Data Presentation Guidelines

Q. How should researchers present (R)-Tricyclamol’s pharmacological data in manuscripts to meet journal standards?

- Report IC50/EC50 values with 95% confidence intervals and exact P-values (avoid "significant" without statistical testing) .

- For chromatographic purity data, include HPLC traces with baseline resolution (R > 1.5) and UV spectra .

- Use SI units (e.g., μM, mL·min⁻¹·g⁻¹) and define all abbreviations (e.g., NMDA: N-methyl-D-aspartate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.